molecular formula C68H89N17O16 B009483 Synarel CAS No. 86220-42-0

Synarel

Cat. No. B009483
CAS RN: 86220-42-0
M. Wt: 1400.5 g/mol
InChI Key: FSBTYDWUUWLHBD-UDXTWCDOSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like Synarel often involves multi-step chemical reactions, utilizing strategies such as the Fischer-Tropsch synthesis for generating a wide array of chemicals from synthesis gas (syngas), a mixture of carbon monoxide and hydrogen. This process is foundational in producing hydrogen, methanol, and other chemicals through syngas manipulation (Wender, 1996). The SYNGEN program further demonstrates a systematic approach to chemical synthesis, identifying all possible sequential construction routes for target molecules, showcasing modern techniques in achieving complex syntheses (Hendrickson, 2010).

Molecular Structure Analysis

The analysis of molecular structures is critical in understanding Synarel's functionality. Techniques such as X-ray crystallography provide insights into the molecular arrangement and conformational preferences of synthesized compounds. For example, the synthesis and molecular structure of syn-6,13-bishydroxymethyl-14-crown-4 reveal the preferred conformational arrangement of ethereal oxygens and CH2OH groups, highlighting the importance of molecular structure in predicting chemical behavior (Olsher et al., 1991).

Chemical Reactions and Properties

Synarel's chemical properties are influenced by its reactions with other substances. The catalytic transformations of syngas into chemicals and fuels highlight the versatility and potential of utilizing syngas for complex chemical synthesis, including the production of carbon monoxide and hydrogen for further chemical reactions (Zhou et al., 2019). This area of research is pivotal for understanding the chemical reactivity and potential applications of Synarel.

Physical Properties Analysis

The physical properties of Synarel, such as solubility, melting point, and stability, are essential for its handling and application in various contexts. Research in this area focuses on understanding how the molecular structure of Synarel influences its physical characteristics, which are crucial for its storage, processing, and application in scientific and industrial settings.

Chemical Properties Analysis

The chemical properties of Synarel, including its reactivity with other compounds, stability under different conditions, and mechanisms of action, are fundamental aspects of its study. The exploration of syngas oxidation mechanisms, for instance, provides valuable insights into the reactivity of compounds derived from syngas, potentially applicable to Synarel (Starik et al., 2010). Understanding these chemical properties is crucial for predicting and controlling the behavior of Synarel in various chemical reactions and applications.

Scientific Research Applications

  • Nanoparticle Synthesis : Synarel is utilized in liquid-phase syntheses of inorganic nanoparticles, which are crucial in chemical research with wide-ranging industrial and technological applications (Cushing, Kolesnichenko, & O'Connor, 2004).

  • Neuroscience and Robotics : The concept of synergies, which has been applied in neuroscience and robotics, involves collaboration and integration. This approach is used to develop novel design and control concepts for artificial hands and prostheses (Santello et al., 2016).

  • In Vitro Fertilization (IVF) : Nafarelin (Synarel) is associated with improved outcomes in IVF treatments, particularly in terms of successful pregnancies (Martin, Givens, Schriock, Glass, & Dandekar, 1994).

  • Endometriosis Treatment : Synarel, combined with thermocoagulation, is effective in treating endometriosis, reducing pain in 60% of patients and influencing menstrual cycles (Palatyński, Gruszczyńska, & Sobkiewicz, 2001). It is also noted for being well-tolerated and effective in treating intermediate and low-advanced cases of endometriosis with pelvic pain complaints (Woytoń & Zimmer, 2000).

  • Synthetic Biology : This field, which applies engineering principles to biology, has seen significant advancements in vaccine development, diagnostics, drug synthesis, and environmental toxin detection and remediation (Douglas & Stemerding, 2013).

  • Synergy Research in Phytomedicine : Synarel plays a role in synergy research, a new approach in phytomedicinal research that evaluates the efficacy of herbal mono-drug extracts and their combinations (Wagner, 2009).

  • Ovarian Stimulation in IVF : Reducing the dose of GnRHa like Synarel during ovarian stimulation in IVF might lead to a greater number of oocytes recovered and more embryos available for transfer and freezing (Elgendy et al., 1998).

Safety And Hazards

Synarel is contraindicated in pregnancy, lactation, and undiagnosed abnormal vaginal bleeding . It may cause an increase in bone turnover and decrease in bone mineral content . Ovarian cysts may develop within the first two months of therapy and occur more commonly in women with polycystic ovarian disease .

Future Directions

The use of Synarel in the management of endometriosis has been limited to women 18 years of age and older treated for 6 months . The dosage can be increased if adequate suppression cannot be achieved at the recommended daily dose .

properties

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H83N17O13.C2H4O2.H2O/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4;/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4);1H2/t46-,47-,48-,49-,50+,51-,52-,53-,54-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBTYDWUUWLHBD-UDXTWCDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H89N17O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76932-56-4 (Parent)
Record name Nafarelin acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086220420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40904715
Record name Nafarelin acetate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Synarel

CAS RN

86220-42-0
Record name Nafarelin acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086220420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nafarelin acetate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAFARELIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ENZ0QJW4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,370
Citations
GD Adamson, WLR Heinrichs, MR Henzl… - American journal of …, 1997 - Elsevier
OBJECTIVE: Our goal was to determine the effects of a repeated course of the gonadotropin-releasing hormone agonist nafarelin on symptoms and signs of endometriosis and lumbar …
Number of citations: 16 www.sciencedirect.com
J Gatti, A Brinker, M Avigan - Obstetrics & Gynecology, 2013 - journals.lww.com
… of 41 days, range 1–150 days), three with Synarel (n52, mean time to event 3 months, range 2… events sections of Lupron and Synarel labels within the past year (http://dailymed. nlm. nih. …
Number of citations: 7 journals.lww.com
B Marinov, K Milanova - Akusherstvo i Ginekologiia, 2007 - europepmc.org
The authors make a clinical and pharmacological overview of the possibilities of application in the obstetrician practice of part of the medicines of the company Pfiser. Some of these …
Number of citations: 4 europepmc.org
J Woytoń, M Zimmer - Ginekologia Polska, 2000 - europepmc.org
The aim of the work was estimation of effectiveness of Synarel preparation in the treatment of pelvic pain syndrom caused by endometriosis, and assessment of remission of …
Number of citations: 2 europepmc.org
A Palatyński, J Gruszczyńska, S Sobkiewicz - Ginekologia Polska, 2001 - europepmc.org
We evaluated the results of united treatment (thermocoagulation and nafarelin acetate) of the node type of endometriosis) among women with pain syndrome in pelvis minoris. During …
Number of citations: 2 europepmc.org
MG Ross, K Amaya, B Richardson… - Obstetrics & …, 2013 - journals.lww.com
… of 41 days, range 1–150 days), three with Synarel (n52, mean time to event 3 months, range 2… events sections of Lupron and Synarel labels within the past year (http://dailymed. nlm. nih. …
Number of citations: 5 journals.lww.com
M Elgendy, M Afnan, R Holder, H Lashen… - Human …, 1998 - academic.oup.com
… of Synarel (200 µg three times daily) until HCG administration, while LSDG reduced the Synarel … Furthermore, we cannot exclude the possibility of an effect being related to the Synarel …
Number of citations: 20 academic.oup.com
YT Lim, SJ Kim - Korean Journal of Obstetrics and Gynecology, 1991 - komci.org
… Clinical effects of naferelin acetate(Synarel@) and danazol in pelvic endometriotic patients …
Number of citations: 1 www.komci.org
I Karag'ozov, A Nikolov - Akusherstvo i ginekologiia, 1994 - pubmed.ncbi.nlm.nih.gov
[The use of Synarel (nafarelin acetate--spray) in gynecology] [The use of Synarel (nafarelin acetate--spray) in gynecology] …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
RA Pircon, TJ Garite - Contemporary Ob/gyn, 1991 - Medical Economics Publishing …
Number of citations: 0

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